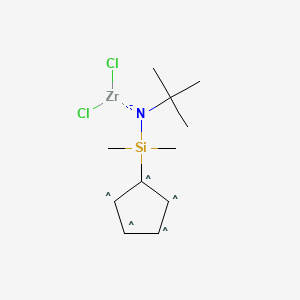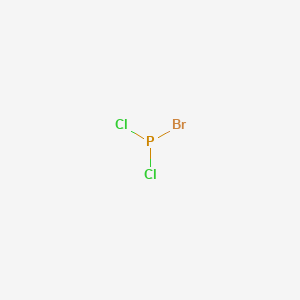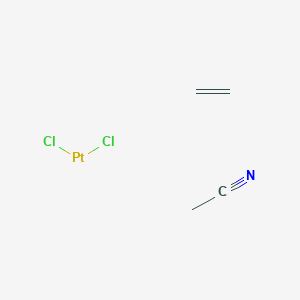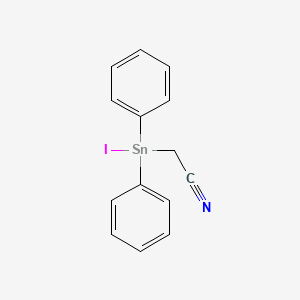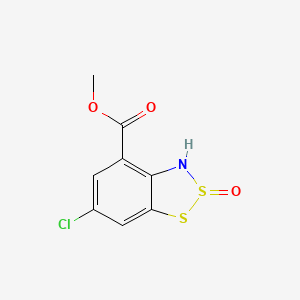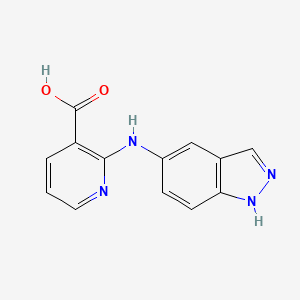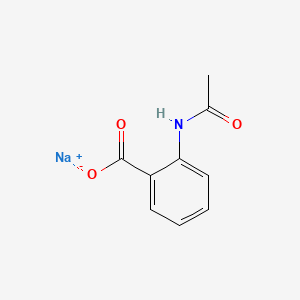![molecular formula C22H16 B13732394 9,14-Dihydrobenzo[b]triphenylene CAS No. 35281-25-5](/img/structure/B13732394.png)
9,14-Dihydrobenzo[b]triphenylene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9,14-Dihydrobenzo[b]triphenylene is an organic compound with the molecular formula C22H16 It is a polycyclic aromatic hydrocarbon (PAH) that consists of a benzo[b]triphenylene core with two additional hydrogen atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 9,14-Dihydrobenzo[b]triphenylene can be achieved through several methods. One common approach is the nickel-mediated Yamamoto coupling of o-dibromoarenes. This method involves the homocoupling of aryl bromides in the presence of a Ni(0) complex to form new aryl-aryl bonds . Another method includes oxidative cyclization reactions such as the Scholl reaction, which is effective for electron-rich systems .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general principles of large-scale organic synthesis, such as optimizing reaction conditions and using cost-effective reagents, would apply.
Análisis De Reacciones Químicas
Types of Reactions: 9,14-Dihydrobenzo[b]triphenylene undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen.
Reduction: This involves the addition of hydrogen or the removal of oxygen.
Substitution: This involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reagents include hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).
Substitution: Common reagents include halogens (e.g., bromine, chlorine) and organometallic reagents (e.g., Grignard reagents).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may yield fully hydrogenated derivatives.
Aplicaciones Científicas De Investigación
9,14-Dihydrobenzo[b]triphenylene has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex polycyclic aromatic hydrocarbons.
Biology: Its interactions with biological molecules are studied to understand the effects of PAHs on living organisms.
Medicine: Research is ongoing to explore its potential as a therapeutic agent or as a diagnostic tool.
Industry: It is used in the development of organic semiconductors and other advanced materials.
Mecanismo De Acción
The mechanism of action of 9,14-Dihydrobenzo[b]triphenylene involves its interaction with molecular targets and pathways within a system. For instance, in biological systems, it may interact with DNA or proteins, leading to various biochemical effects. The specific pathways and targets depend on the context of its application.
Comparación Con Compuestos Similares
Benzo[b]triphenylene: Lacks the additional hydrogen atoms present in 9,14-Dihydrobenzo[b]triphenylene.
Triphenylene: A simpler PAH with a similar core structure but without the benzo fusion.
Uniqueness: this compound is unique due to its specific hydrogenation pattern, which can influence its chemical reactivity and physical properties. This makes it a valuable compound for studying the effects of hydrogenation on PAHs and for developing specialized materials .
Propiedades
Número CAS |
35281-25-5 |
|---|---|
Fórmula molecular |
C22H16 |
Peso molecular |
280.4 g/mol |
Nombre IUPAC |
9,14-dihydrobenzo[b]triphenylene |
InChI |
InChI=1S/C22H16/c1-2-8-16-14-22-20-12-6-4-10-18(20)17-9-3-5-11-19(17)21(22)13-15(16)7-1/h1-12H,13-14H2 |
Clave InChI |
KLFMBPASUWJAGD-UHFFFAOYSA-N |
SMILES canónico |
C1C2=CC=CC=C2CC3=C1C4=CC=CC=C4C5=CC=CC=C35 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


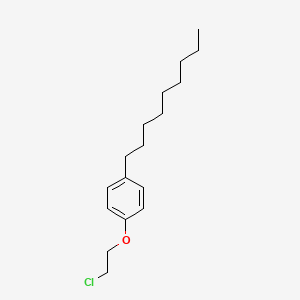
![3-(3-Fluorophenyl)-1-[(3R)-piperidin-3-yl]urea hydrochloride](/img/structure/B13732317.png)


![1,1,2,2-Tetrakis(4-(1H-benzo[d]imidazol-1-yl)phenyl)ethene](/img/structure/B13732331.png)
![3,6,9,12,15,18,32,35,38,41,44,47-Dodecaoxaheptacyclo[28.28.1.120,49.02,55.019,24.026,31.048,53]hexaconta-1(58),2(55),19,21,23,26,28,30,48(53),49,51,56-dodecaene](/img/structure/B13732333.png)
